molecular formula C24H21N3O4 B7711338 N-(4-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-(4-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7711338
M. Wt: 415.4 g/mol
InChI Key: PYPFFMZAWLDFJT-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as EPOA, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various applications due to its unique structure and properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to interact with specific proteins and enzymes in cells, leading to various physiological effects.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer progression. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in lab experiments is its fluorescent properties, which make it useful for detecting protein binding interactions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several potential future directions for research on N-(4-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is its potential use as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizing agent to destroy cancer cells. Another area of interest is its potential as an anti-inflammatory agent, which could have implications for the treatment of various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps, including the reaction of 4-ethoxyaniline with 2-bromo-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone, followed by the reaction with acetic anhydride and hydrochloric acid. The final product is obtained after purification and isolation.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been studied for its potential use as a fluorescent probe for detecting protein binding interactions. It has also been investigated for its ability to inhibit the growth of cancer cells and as an anti-inflammatory agent. Additionally, N-(4-ethoxyphenyl)-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has shown potential as a photosensitizer for photodynamic therapy.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-2-29-20-13-11-19(12-14-20)25-22(28)16-30-21-10-6-9-18(15-21)24-26-23(27-31-24)17-7-4-3-5-8-17/h3-15H,2,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPFFMZAWLDFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

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